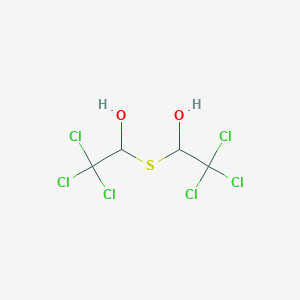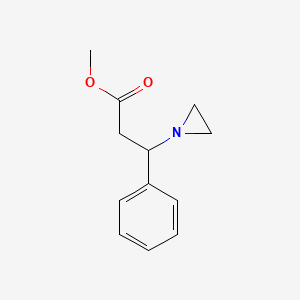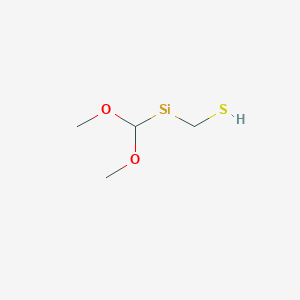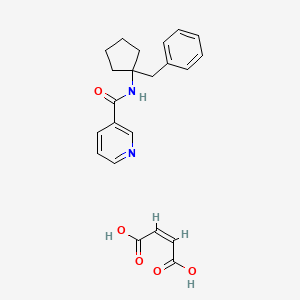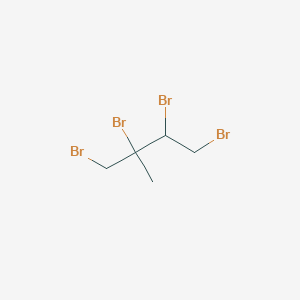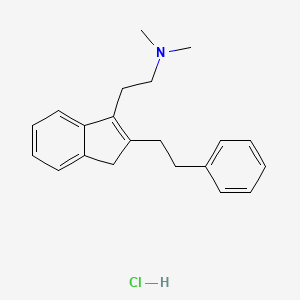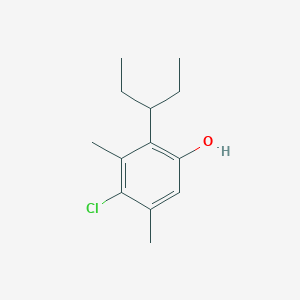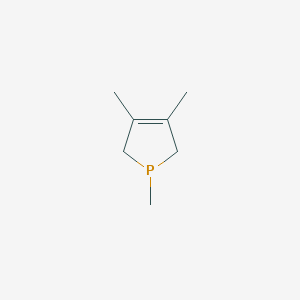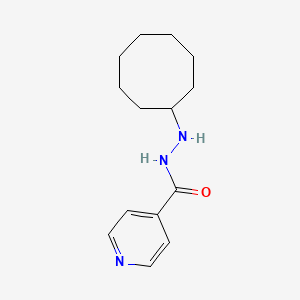
Isonicotinic acid, 2-cyclooctylhydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isonicotinic acid, 2-cyclooctylhydrazide is a derivative of isonicotinic acid, which is a pyridine-based compound with a carboxylic acid substituent at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isonicotinic acid, 2-cyclooctylhydrazide typically involves the reaction of isonicotinic acid with cyclooctylhydrazine. The process can be summarized as follows:
Starting Materials: Isonicotinic acid and cyclooctylhydrazine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Procedure: Isonicotinic acid is dissolved in the solvent, and cyclooctylhydrazine is added dropwise. The mixture is heated under reflux for several hours until the reaction is complete.
Purification: The product is isolated by filtration, washed with cold solvent, and recrystallized from an appropriate solvent to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Isonicotinic acid, 2-cyclooctylhydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Isonicotinic acid, 2-cyclooctylhydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of isonicotinic acid, 2-cyclooctylhydrazide involves its interaction with bacterial enzymes. The compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This inhibition disrupts cell wall formation, leading to the death of the bacteria.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isonicotinic acid hydrazide (Isoniazid): A well-known anti-tuberculosis drug.
Nicotinic acid: Another pyridine derivative with a carboxylic acid group at the 3-position.
Picolinic acid: A pyridine derivative with a carboxylic acid group at the 2-position.
Uniqueness
Isonicotinic acid, 2-cyclooctylhydrazide is unique due to its cyclooctylhydrazide moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its antimicrobial activity and provide a basis for the development of new therapeutic agents.
Eigenschaften
CAS-Nummer |
13117-21-0 |
|---|---|
Molekularformel |
C14H21N3O |
Molekulargewicht |
247.34 g/mol |
IUPAC-Name |
N'-cyclooctylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C14H21N3O/c18-14(12-8-10-15-11-9-12)17-16-13-6-4-2-1-3-5-7-13/h8-11,13,16H,1-7H2,(H,17,18) |
InChI-Schlüssel |
DDZSVJLVGURHGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CCC1)NNC(=O)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



